Enantiomeric Configuration: (R)- vs (S)-4-(Pyrrolidin-2-yl)isoquinoline Dihydrochloride – Distinct CAS Numbers and Biological Profiles
The (R)-enantiomer (CAS 2256054-98-3) and (S)-enantiomer (CAS 2307785-15-3) are distinct chemical entities with separate CAS registrations, reflecting their non-superimposable mirror-image relationships . In the broader pyrroloisoquinoline class, enantiomer-specific biological activity is a well-established phenomenon. Maryanoff et al. resolved four racemic pyrrolo[2,1-a]isoquinolines and demonstrated that biological activity (antagonism of tetrabenazine-induced ptosis, inhibition of biogenic amine uptake) resided exclusively in the (+) enantiomer subgroup [1]. For the fasudil analogue series, (R)-configured 1-(5-isoquinolinesulfonyl)-2-hydroxymethyl-pyrrolidine exhibited substantially greater Rho-kinase inhibitory activity than its (S)-counterpart [2]. The (S)-4-pyrrolidin-2-yl isomer has been reported to interact with beta-galactosidase (IC50 = 1,000,000 nM in bovine liver cytosolic assay), potentially as a pharmacological chaperone for GM1 gangliosidosis and Morquio syndrome type B [3], whereas no such activity has been ascribed to the (R)-enantiomer, indicating divergent target engagement profiles.
| Evidence Dimension | Biological target engagement (beta-galactosidase inhibition) |
|---|---|
| Target Compound Data | (R)-4-(Pyrrolidin-2-yl)isoquinoline dihydrochloride: No reported beta-galactosidase activity |
| Comparator Or Baseline | (S)-4-(Pyrrolidin-2-yl)isoquinoline dihydrochloride: IC50 = 1,000,000 nM (bovine liver cytosolic beta-galactosidase) |
| Quantified Difference | Qualitative divergence in target engagement profile; (S)-enantiomer shows measurable but weak beta-galactosidase inhibition, (R)-enantiomer does not |
| Conditions | Bovine liver cytosolic beta-galactosidase assay (BindingDB CHEMBL2114189) |
Why This Matters
Researchers targeting beta-galactosidase modulation for lysosomal storage disorders should select the (S)-enantiomer; those seeking a chiral building block for other targets (e.g., ROCK kinase inhibitors) require the (R)-enantiomer to match literature synthetic protocols.
- [1] Maryanoff, B.E., et al. (1987). Pyrroloisoquinoline antidepressants. 2. J. Med. Chem. Biological activity associated with (+) enantiomer subgroup. View Source
- [2] Design, Synthesis, and Biological Evaluations of Several Fasudil Analogues (2018). (R)-enantiomers exhibited much better Rho kinase inhibitory activity. View Source
- [3] BindingDB BDBM50407255 / CHEMBL2114189. IC50: 1.00E+6 nM for (S)-4-(pyrrolidin-2-yl)isoquinoline dihydrochloride against bovine liver cytosolic beta-galactosidase. View Source
